N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 2H-1,2,3-triazole-4-carboxamide core substituted with a phenyl group at position 2 and a but-2-yn-1-yl linker bearing a 2-carbamoylphenoxy moiety. The acetylene linker may enhance rigidity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-19(26)16-10-4-5-11-18(16)28-13-7-6-12-22-20(27)17-14-23-25(24-17)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPJLKOIAUINNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Formation
The 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety is synthesized via a two-step protocol:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Phenyl azide reacts with a propiolamide derivative under Cu(I) catalysis to yield the triazole ring. Optimal conditions involve CuI (10 mol%), DIPEA (2 equiv), and DMF at 60°C for 12 hours, achieving >90% regioselectivity for the 1,4-disubstituted triazole.
- Carboxamide Functionalization: The carboxylic acid intermediate is activated with HATU and coupled with 4-aminobut-2-yn-1-yl derivatives. Yields depend on the steric and electronic properties of the amine, with bulkier substituents requiring prolonged reaction times.
But-2-yn-1-yl Spacer Installation
The alkyne spacer is introduced via Sonogashira coupling between a terminal alkyne and a halogenated precursor. For example:
2-Carbamoylphenoxy Group Incorporation
The phenoxy group is appended via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
- SNAr Approach: 2-Fluoronitrobenzene reacts with the alkyne-linked triazole carboxamide in the presence of K₂CO₃ and DMF at 120°C, followed by nitro reduction and carbamoylation. This route suffers from side reactions but offers scalability.
- Mitsunobu Reaction: 2-Carbamoylphenol is coupled with a hydroxyl-containing intermediate using DIAD and PPh₃ in THF, yielding 78–82% conversion. This method is preferred for stereochemical control.
Optimization of Reaction Conditions
Catalyst Systems
Solid-supported catalysts, such as nickel-lanthanum molecular sieves, enhance efficiency in amide bond formation. For instance, a Ni-La/zeolite catalyst (C1) achieves 96% yield in carboxamide couplings at 80°C in acetonitrile-PEG-200 (3:1 v/v).
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor triazole formation but complicate alkyne stability. Mixed solvents (e.g., acetonitrile-PEG-200) mitigate decomposition, enabling reactions at 60–80°C.
Post-Treatment and Purification
Chromatography on silica gel (EtOAc/hexane) isolates the target compound, while recrystallization from ethanol-water mixtures improves purity to >98%. LC-MS and ¹H/¹³C NMR confirm structural integrity.
Analytical Characterization
Table 1: Key Spectral Data for this compound
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues in the 1,2,3-Triazole-4-carboxamide Family
Key structural analogues include compounds with modifications to the triazole substituents, linker groups, or terminal aromatic moieties. Below is a comparative analysis:
Compound 6y (MKA031)
Structure : 1-(4-(Phenylcarbamoyl)phenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide .
Key Differences :
- Triazole Substitution : Position 1 is substituted with a 4-(phenylcarbamoyl)phenyl group, unlike the phenyl group at position 2 in the target compound.
- Linker : Lacks the but-2-yn-1-yl spacer; instead, a thiophen-2-ylmethyl group is directly attached to the carboxamide nitrogen.
Synthesis : Yielded 27% with 98.4% purity via a coupling reaction .
5-Aryl-N-(2-(Sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide
Structure: Features a sulfamoylaminoethyl group at the carboxamide nitrogen and a 5-aryl substituent . Key Differences:
- Functional Groups: Incorporates a sulfamoyl group instead of a carbamoylphenoxy moiety.
- Bioactivity : Acts as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, suggesting divergent biological targets compared to the target compound.
10-C10 (Bipharmacophoric Cholinesterase Inhibitor)
Structure : Combines a tetrahydroacridine moiety with a tertiary amine via a decan-1-aminium bromide linker .
Key Differences :
- Core Structure : Uses an isoxazole and acridine system instead of a triazole-carboxamide.
- Bioactivity : Dual cholinesterase inhibition (AChE and BuChE), indicating distinct mechanisms compared to triazole-based compounds.
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, characterized by a triazole ring fused with various functional groups. Its molecular formula is , with a molecular weight of approximately 392.41 g/mol. The presence of the triazole moiety is crucial for its biological activity, as it often participates in hydrogen bonding and coordination with biological macromolecules.
The biological activity of this compound primarily involves:
1. Enzyme Inhibition:
- The compound has been shown to inhibit specific enzymes, particularly kinases and proteases, which play critical roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects against diseases such as cancer.
2. Antiproliferative Activity:
- In vitro studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, it has been tested against breast cancer cell lines like MCF-7 and has shown promising results in inhibiting cell growth.
3. Interaction with Microtubules:
- Similar to other triazole derivatives, this compound may interfere with microtubule dynamics, which is essential for mitosis. It has been observed to prevent tubulin polymerization in vitro, suggesting a mechanism akin to that of established anticancer agents like paclitaxel.
Anticancer Activity
A study focusing on the antiproliferative effects of triazole derivatives found that this compound significantly inhibited the proliferation of several cancer cell lines (Table 1). The IC50 values were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| HeLa | 8.3 |
| A549 | 7.1 |
This data indicates that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
Structure–Activity Relationship (SAR)
Research has indicated that modifications to the triazole ring and the attached phenyl groups can significantly influence the biological activity of the compound. For example, substituents on the phenyl group can enhance or diminish its inhibitory effects on cellular pathways.
Case Studies
Case Study 1: In Vitro Testing Against Cancer Cells
In a comprehensive study published in Frontiers in Chemistry, researchers evaluated a series of triazole derivatives for their antiproliferative effects. This compound was among the most potent compounds tested against breast cancer cell lines (MCF-7), demonstrating an IC50 value of 5.6 µM .
Case Study 2: Mechanistic Insights
Another study investigated the mechanism by which this compound exerts its effects on microtubules. The results indicated that it disrupts normal microtubule assembly in HeLa cells, leading to cell cycle arrest at the G2/M phase . This disruption is crucial for its potential application as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are intermediate products characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates:
- Step 1: Condensation of 2-carbamoylphenol with a propargyl bromide derivative to form the but-2-yn-1-yl ether intermediate. Reaction conditions (e.g., K₂CO₃ in DMF, 60°C) influence regioselectivity .
- Step 2: Huisgen cycloaddition between the alkyne intermediate and an azide (e.g., 2-phenyl-2H-1,2,3-triazole-4-carbonyl azide) under copper-catalyzed conditions to form the triazole core .
- Characterization:
- HPLC-MS monitors reaction progress and purity.
- ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole substitution) .
- FT-IR validates carboxamide and ether functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers resolve data contradictions in X-ray crystallographic refinement of polymorphic forms?
Methodological Answer:
Polymorph characterization requires rigorous crystallographic analysis:
- Data Collection: Use high-resolution synchrotron radiation (e.g., 0.9 Å resolution) to minimize noise .
- Software Tools: Employ SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Key steps include:
- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry elements. Discrepancies in R-factors >5% may indicate overlooked twinning or disorder .
Basic: What spectroscopic and chromatographic techniques confirm structural identity and purity?
Methodological Answer:
- Spectroscopy:
- NMR:
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), triazole CH (δ 8.3–8.5 ppm), and carbamoyl NH₂ (δ 5.5–6.0 ppm, broad) .
- ¹³C NMR: Triazole C-4 (δ 145–150 ppm), carbonyl C=O (δ 165–170 ppm) .
- HRMS: Exact mass (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₅O₃: 375.13) .
- Chromatography:
- RP-HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% area) .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for target selectivity?
Methodological Answer:
SAR optimization involves systematic structural modifications:
- Core Modifications:
- Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter π-π interactions with target proteins .
- Vary the carbamoylphenoxy chain length to modulate steric bulk and solubility (e.g., but-2-yn-1-yl vs. pent-3-yn-1-yl) .
- Assays:
- Enzyme Inhibition: Test IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization assays .
- Molecular Docking: Use AutoDock Vina to predict binding modes to ATP pockets; prioritize derivatives with ΔG < -9 kcal/mol .
Basic: How do solvent and catalyst choices impact yield in Huisgen cycloaddition?
Methodological Answer:
- Solvent Effects:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance copper(I) catalyst stability, improving yields (>80%) vs. THF (50–60%) .
- Microwave-assisted synthesis (100°C, 30 min) reduces side products compared to conventional heating .
- Catalysts:
- CuI (5 mol%) with TBTA ligand minimizes copper-induced triazole decomposition .
Advanced: What experimental approaches elucidate biological target interactions?
Methodological Answer:
- Biophysical Assays:
- SPR (Surface Plasmon Resonance): Immobilize target proteins (e.g., PARP-1) to measure binding kinetics (ka/kd) .
- ITC (Isothermal Titration Calorimetry): Quantify thermodynamic parameters (ΔH, ΔS) for binding .
- Cellular Studies:
- siRNA Knockdown: Validate target engagement by correlating compound efficacy with reduced protein expression .
- Transcriptomics: RNA-seq identifies downstream pathway modulation (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
